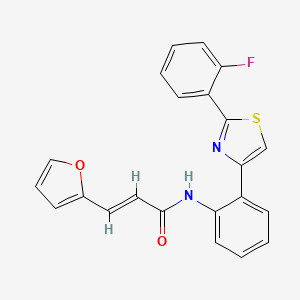
(E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide, also known as FFA-1, is a novel chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.
Scientific Research Applications
Fluorescence Quenching Studies in Proteins
A study by Eftink and Ghiron (1976) explored the use of acrylamide as an efficient quencher of tryptophanyl fluorescence in proteins. This method provides valuable insights into the exposure of tryptophan residues in protein structures, which is crucial for understanding protein conformational changes and inhibitor binding to enzymes (Eftink & Ghiron, 1976).
Tracers for Biodistribution Studies
Rodríguez et al. (2017) developed a BODIPY-fluorophore based probe for a drug, which shares a structural similarity with (E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide, used in the treatment of Chagas disease. The study highlighted the probe's potential as an in vivo tracer for understanding the biodistribution of such compounds (Rodríguez et al., 2017).
Inhibition of SARS Coronavirus Helicase
Lee et al. (2017) discovered a chemical compound structurally related to (E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide, which suppresses the enzymatic activities of SARS coronavirus helicase. This finding suggests potential applications of such compounds in developing inhibitors against SARS coronavirus (Lee et al., 2017).
Potential in Cancer Treatment
Kamal et al. (2014) synthesized a series of acrylamide conjugates, including compounds with a similar structure to the one , and evaluated their cytotoxic activity against various human cancer cell lines. The study found promising cytotoxicity, especially against lung adenocarcinoma, indicating the potential of these compounds in cancer treatment (Kamal et al., 2014).
Antimicrobial Activity
Cakmak et al. (2022) investigated a thiazole-based heterocyclic amide, similar in structure to (E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide, for its antimicrobial activity. The compound showed good antimicrobial activity against a variety of microorganisms, suggesting its potential in pharmacological applications (Cakmak et al., 2022).
Mechanism of Action
Target of Action
Similar furan-chalcone compounds have been found to inhibit the enzyme tyrosinase . Tyrosinase is a key enzyme in melanogenesis, the process that produces melanin, a pigment found in the skin, hair, and eyes .
Mode of Action
It’s worth noting that similar furan-chalcone compounds have been found to inhibit tyrosinase activity . They bind to the catalytic and allosteric sites of tyrosinase, inhibiting the enzyme’s activity . This interaction with tyrosinase is likely to result in changes in melanin production.
Biochemical Pathways
Inhibition of tyrosinase can lead to decreased melanin production, affecting skin pigmentation .
Result of Action
Similar compounds have been found to decrease tyrosinase expressions in b16f10 cells, a mouse melanoma cell line . This suggests that the compound may have potential antipigmentation effects.
properties
IUPAC Name |
(E)-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O2S/c23-18-9-3-1-7-16(18)22-25-20(14-28-22)17-8-2-4-10-19(17)24-21(26)12-11-15-6-5-13-27-15/h1-14H,(H,24,26)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUCLQOZORJBJU-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

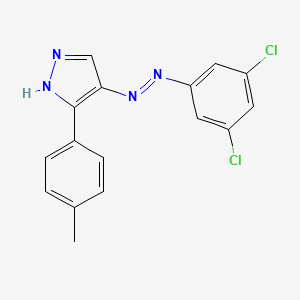



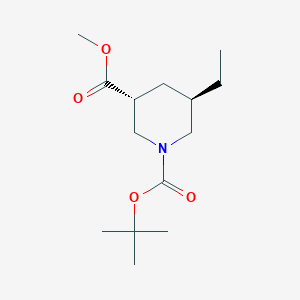


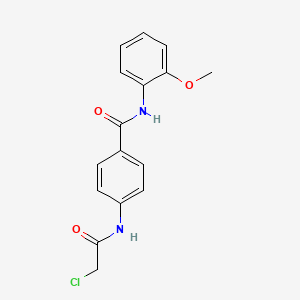
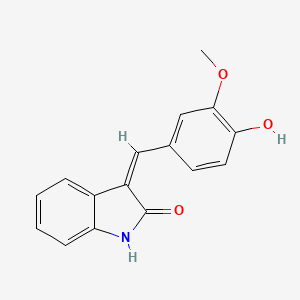

![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2743191.png)
![5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2743192.png)

![N-[1-(3-methoxyphenyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2743195.png)